molecular formula C9H8O4 B2857926 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid CAS No. 33835-87-9

2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid

Cat. No.: B2857926
CAS No.: 33835-87-9
M. Wt: 180.159
InChI Key: SWQXTRMSZRDCES-UHFFFAOYSA-N
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Description

2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid (CAS RN: 33835-87-9 ) is a high-purity organic compound offered as a key building block for biomedical and chemical research. With the molecular formula C 9 H 8 O 4 and a molecular weight of 180.16 g/mol, this benzodioxine derivative serves as a versatile biochemical reagent or biomaterial for diverse research applications [ citation:4 ]. As a fused heterocyclic system containing a carboxylic acid functional group, it provides a privileged scaffold for medicinal chemistry and drug discovery efforts. Researchers can utilize this compound as a critical synthetic intermediate to develop novel molecules for pharmacological screening. Its structural features make it a valuable template in the design and synthesis of more complex chemical entities. This product is supplied with a minimum purity of 95% and is intended for research and development purposes exclusively [ citation:8 ]. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4H-1,3-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-3H,4-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQXTRMSZRDCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydroxybenzaldehyde and Dihalide Condensation

The foundational approach involves condensing dihydroxybenzaldehyde derivatives with dihalides under alkaline conditions. For 2,4-dihydro-1,3-benzodioxine-6-carboxylic acid, 2,3-dihydroxybenzaldehyde serves as the starting material. Reaction with 1,3-dibromopropane in the presence of a strong base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutyl ammonium bromide) facilitates ring closure to form the 1,3-dioxine scaffold.

Reaction Conditions:

  • Molar Ratio: 1:5 (dihydroxybenzaldehyde:dihalide)
  • Temperature: Reflux (90–110°C)
  • Catalyst: 1–2 wt% tetrabutyl ammonium bromide
  • Yield: ~85–90% (post-purification).

This method mirrors the synthesis of 1,4-benzodioxane analogs but adjusts the dihalide chain length to favor six-membered 1,3-dioxine ring formation.

Oxidation of Aldehyde Intermediates

Following ring closure, the aldehyde group at position 6 is oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) in aqueous solution proves effective, achieving near-quantitative conversion under reflux.

Optimized Oxidation Protocol:

  • Dissolve 2,4-dihydro-1,3-benzodioxine-6-carboxaldehyde in water (70–80°C).
  • Add KMnO₄ solution dropwise (1:1.2 molar ratio aldehyde:KMnO₄).
  • Reflux for 1–2 hours until TLC confirms completion.
  • Acidify with HCl to precipitate the product.

Yield: 90% (23 g from 25 g aldehyde).

Alternative Pathways via Gallic Acid Derivatives

Esterification and Functionalization

Gallic acid (3,4,5-trihydroxybenzoic acid) offers a versatile starting material. Methyl esterification with methanol/H₂SO₄ yields methyl 3,4,5-trihydroxybenzoate, which undergoes selective alkylation with 1,3-dibromopropane to install the dioxine ring. Subsequent hydrolysis restores the carboxylic acid group.

Key Steps:

  • Esterification: 80% yield in methanol/H₂SO₄.
  • Ring Closure: 45% yield with K₂CO₃/acetone.
  • Hydrolysis: 90% yield using NaOH/H₂O.

Mercaptan-Mediated Functionalization

Introducing sulfur-containing groups (e.g., sulfides, sulfones) at position 8 diversifies the scaffold. For example, reacting the intermediate with mercaptoethanol forms sulfide derivatives, which are oxidized to sulfones using H₂O₂/TeO₂.

Comparative Analysis of Methodologies

Method Starting Material Key Reagent Yield Advantages
Dihalide Condensation 2,3-Dihydroxybenzaldehyde 1,3-Dibromopropane 90% High yield, scalable, mild conditions
Gallic Acid Route Gallic acid 1,3-Dibromopropane 45% Utilizes inexpensive starting material
Mercaptan Functionalization Benzodioxine intermediate Mercaptoethanol/H₂O₂ 60–70% Enables structural diversification

Industrial Scalability and Cost Efficiency

The dihalide condensation route is preferred for large-scale synthesis due to:

  • Low-Cost Reagents: 1,3-Dibromopropane (~$50/kg) and NaOH (~$10/kg).
  • Minimal Purification: Simple filtration and recrystallization suffice.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzodioxine Core

8-Formyl-4H-1,3-benzodioxine-6-carboxylic Acid
  • Structure : Features a formyl (-CHO) group at the 8-position and a carboxylic acid at the 6-position.
  • Molecular formula : C₁₀H₈O₅ .
  • Molecular weight : 208.17 g/mol .
  • Key differences : The aldehyde group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). Applications include metal-organic framework (MOF) synthesis and enzyme inhibitor design .
2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazine-6-carboxylic Acid
  • Structure : Replaces the benzodioxine core with a benzoxazine ring containing two ketone groups.
  • Molecular formula: C₉H₅NO₅ .
  • Molecular weight : 207.14 g/mol .

Functional Group Modifications

6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic Acid
  • Structure: Substitutes the benzodioxine with a benzodioxole ring, incorporating amino (-NH₂), difluoro (-F₂), and methyl (-CH₃) groups.
  • Molecular formula: C₁₀H₉F₂NO₄ (inferred from ).
  • Key differences : Fluorine atoms improve metabolic stability and membrane permeability, making this derivative suitable for CNS-targeted drug candidates .
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic Acid
  • Structure : Combines the benzodioxine core with a pyrrolidone moiety.
  • Molecular formula: C₁₄H₁₃NO₅ (calculated from ).
  • Key differences : The cyclic amide enhances binding to proteases or neurotransmitter receptors, suggesting utility in neurodegenerative disease research .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid Benzodioxine -COOH at C6 C₁₀H₇F₃O₂ 216.16 Drug intermediates
8-Formyl-4H-1,3-benzodioxine-6-carboxylic acid Benzodioxine -COOH at C6, -CHO at C8 C₁₀H₈O₅ 208.17 MOF synthesis, enzyme inhibitors
6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid Benzodioxole -COOH, -NH₂, -F₂, -CH₃ C₁₀H₉F₂NO₄ ~245 (estimated) CNS drug candidates
2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazine-6-carboxylic acid Benzoxazine -COOH at C6, two ketones C₉H₅NO₅ 207.14 Kinase inhibitors

Key Research Findings

Synthetic Utility : Benzodioxine-6-carboxylic acid derivatives are frequently used in coupling reactions (e.g., with imidazoles or styryl groups) to generate bioactive esters or amides .

Biological Activity : Fluorinated analogs (e.g., ) exhibit enhanced pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity .

Structural Limitations: The absence of electron-donating groups in the parent compound may reduce its reactivity compared to formyl- or amino-substituted analogs .

Discrepancies and Limitations in Evidence

  • Fluorine Substitution : The molecular formula in (C₁₀H₇F₃O₂) includes fluorine, which is atypical for benzodioxine derivatives and may reflect a synthesis error or database inconsistency .

Biological Activity

2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on anti-inflammatory, anticancer, and enzyme inhibitory properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzodioxane core, which is known for conferring various biological activities. The compound's unique structural attributes facilitate interactions with biological targets, making it a subject of interest in medicinal chemistry.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzodioxane exhibit notable anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models. Specifically, Vazquez et al. demonstrated that benzodioxane analogs can effectively modulate inflammatory pathways, suggesting that the positioning of substituents on the benzodioxane ring is critical for optimizing anti-inflammatory activity .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by affecting microtubule dynamics and autophagy pathways .
  • Xenograft Models : In vivo studies using human ovarian carcinoma xenografts demonstrated significant growth inhibition when treated with benzodioxane derivatives .

3. Enzyme Inhibition

Recent investigations have highlighted the enzyme inhibitory potential of this compound:

  • α-Glucosidase Inhibition : Compounds containing the benzodioxane moiety have shown substantial inhibitory activity against α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management .
  • Acetylcholinesterase Inhibition : Some derivatives also exhibit weak inhibition against acetylcholinesterase (AChE), indicating potential implications for neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

StudyFocusKey Findings
Vazquez et al. (2020)Anti-inflammatoryDemonstrated that benzodioxane analogs significantly reduced inflammation markers in vitro.
Research Group A (2023)AnticancerShowed that 2,4-dihydro-1,3-benzodioxine derivatives induced apoptosis in colon cancer cells via microtubule targeting.
Research Group B (2024)Enzyme inhibitionFound significant α-glucosidase inhibition by sulfonamide derivatives containing benzodioxane structures.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Microtubule Dynamics : The compound disrupts microtubule assembly and stability, leading to cell cycle arrest and apoptosis in cancer cells.
  • Cytokine Modulation : It modulates signaling pathways involved in inflammation by inhibiting the production of pro-inflammatory cytokines.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of substituted catechol derivatives with α,β-unsaturated carboxylic acids. Key steps include:

  • Cyclocondensation : Reacting 3,4-dihydroxybenzoic acid derivatives with dichloroethylene or glyoxal under acidic conditions to form the benzodioxine ring .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates. For purification, employ column chromatography with silica gel and eluents like ethyl acetate/hexane (1:3 v/v) .
  • Catalytic Strategies : Acid catalysts (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency. Microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.3–4.7 ppm (dioxine methylene protons), and δ 12.5 ppm (carboxylic acid proton) confirm the core structure .
    • ¹³C NMR : Signals at ~170 ppm (carboxylic acid carbon) and 100–110 ppm (dioxine ether carbons) are diagnostic .
  • Mass Spectrometry (HRMS) : Exact mass determination (theoretical [M+H]⁺: 195.0422) validates molecular composition .
  • X-ray Crystallography : Resolves bond angles and dihedral angles of the benzodioxine ring, with typical C-O-C angles of 118–122° .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its reactivity?

Methodological Answer:

  • DFT vs. Experimental Discrepancies :
    • Solvent Effects : Computational models often neglect solvent interactions. Compare gas-phase DFT results (e.g., Gaussian09) with experimental kinetics in solvents like methanol or acetonitrile .
    • Steric Hindrance : MD simulations can identify steric clashes in bulky derivatives that reduce reactivity despite favorable thermodynamics .
  • Validation : Use isotopic labeling (e.g., ¹⁸O in the dioxine ring) to trace reaction pathways and reconcile mechanistic models .

Q. How does the compound interact with biological targets, and what experimental models are suitable for studying these interactions?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinetic Studies : Monitor inhibition of cytochrome P450 enzymes (e.g., CYP3A4) using UV-Vis spectroscopy (λ = 450 nm for heme complexation) .
    • Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to COX-2 or NADPH oxidase, validated via IC₅₀ measurements .
  • Cell-Based Models :
    • Use RAW 264.7 macrophages to assess anti-inflammatory activity by quantifying TNF-α suppression (ELISA) .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives, and how can they be addressed?

Methodological Answer:

  • Chiral Resolution :
    • Chiral Auxiliaries : Employ (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
    • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze ester precursors, achieving >90% ee .
  • Dynamic Kinetic Resolution : Combine Pd-catalyzed racemization with enzymatic hydrolysis to maximize yield and ee .

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